N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
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Overview
Description
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-5-carboxylic acid, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
- **N-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
- **N-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl)acetamide
Uniqueness
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is unique due to the specific positioning of the trifluoromethyl group and the acetamide linkage, which confer distinct chemical and biological properties. This structural arrangement enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
827322-75-8 |
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Molecular Formula |
C13H10F3N3O |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
N-[2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C13H10F3N3O/c1-8(20)19-11-6-17-12(18-7-11)9-3-2-4-10(5-9)13(14,15)16/h2-7H,1H3,(H,19,20) |
InChI Key |
TUJCSIZGAVFECB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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